

Compound Identification and Primary Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hesperadin

CAS No.: 422513-13-1

Cat. No.: S548703

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Hesperadin was identified as an **Aurora B kinase inhibitor** via phenotypic screening. Key discovery and characterization facts are summarized below:

Aspect	Details
Initial Identification	Found through phenotypic screening of small molecule libraries; later recognized as an Aurora kinase inhibitor [1]
Primary Biochemical Target	Potently inhibits Aurora B kinase (IC ₅₀ = 250 nM in cell-free assay) [2]
Other Kinase Targets	Shows activity against Aurora A ; also inhibits AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at ~1 μM [2]
Cellular Phenotype	Causes severe chromosome alignment and segregation defects , leads to polyploidy, inhibits histone H3 phosphorylation [3] [2]

Experimental Protocols for Key Assays

The primary experimental methods used to characterize **Hesperadin's** activity include biochemical kinase assays and cell-based phenotypic analyses.

Biochemical Kinase Assay Protocol

This protocol assesses direct inhibition of Aurora B kinase activity [2]:

- **Cell Extract Preparation:** Lyse HeLa cells in buffer containing 50-250 mM NaCl. Centrifuge to obtain a supernatant.
- **Immunoprecipitation:** Incubate extract with monoclonal anti-AIM-1 (Aurora B) or anti-HA antibody coupled to GammaBind Plus Sepharose beads.
- **Kinase Reaction:** Aliquot beads into kinase buffer (20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10 mM NaF). Add:
 - 5 µg histone H3 (substrate)
 - 10 µM ATP + 2.5 µCi [γ -³²P]ATP
 - Various **Hesperadin** concentrations
- **Incubation and Analysis:** Run reaction for 20 minutes at 37°C. Stop by adding SDS sample buffer, boil, resolve via **SDS-PAGE**. Detect radioactive signal by **PhosphorImager analysis** and quantify with ImageQuant software.

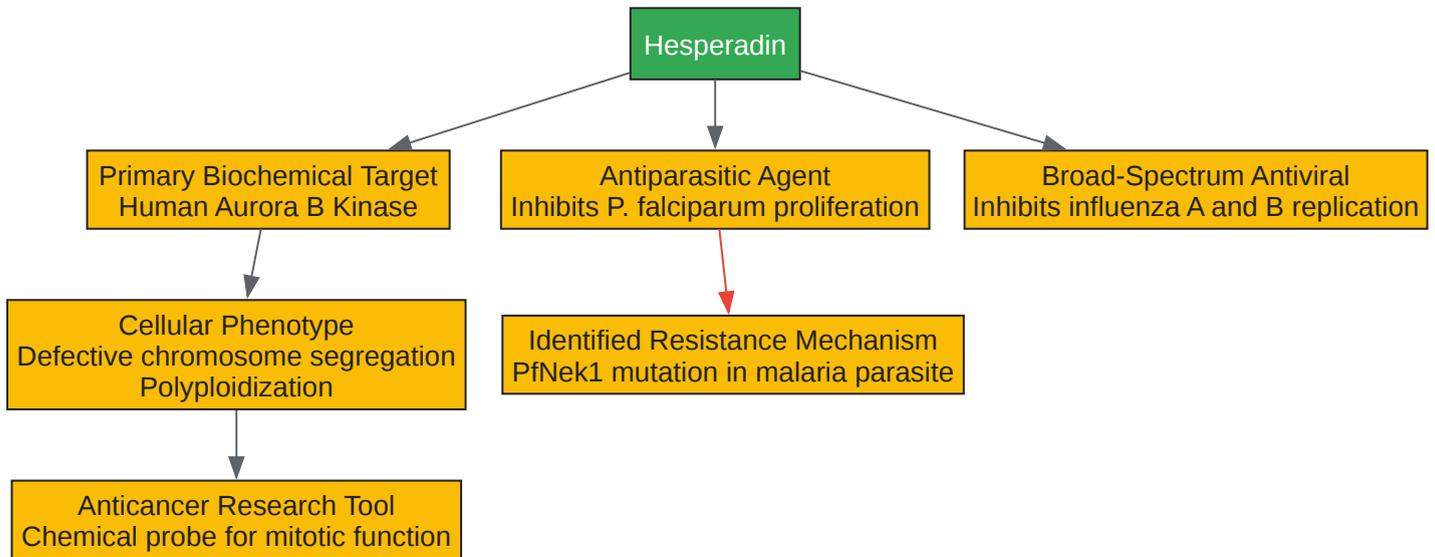
Cell-Based Analysis Protocol

This method determines effects on cell cycle and viability [2]:

- **Cell Treatment:** Expose HeLa or PtK1 cells to different **Hesperadin** concentrations (e.g., ~500 nM) for 24-48 hours.
- **Fixation and Staining:** At time points, fix cells with methanol, wash with PBS, and stain in **Propidium Iodide (PI) buffer** (50 µg/mL PI, 10 mM Tris pH 7.5, 5 mM MgCl₂, 200 µg/mL RNase A) for 20-40 minutes at 37°C.
- **Flow Cytometry:** Analyze DNA content using a flow cytometer to determine population ploidy distribution.

Broader Applications and Research Significance

Beyond its original identification, **Hesperadin** has revealed unexpected applications and interactions that highlight the value of chemical genomics.



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Figure 1: **Hesperadin's** multifaceted research applications extend beyond its original mechanism.

- **Antiparasitic Discovery:** In a 2020 study, **Hesperadin** inhibited *Plasmodium falciparum* growth. Resistance selection revealed mutations in **PfNek1**, uncovering a functional interaction between Ark and Nek kinase families in malaria parasites [1].
- **Antiviral Application:** A 2017 chemical genomics screen identified **Hesperadin** as a **broad-spectrum influenza antiviral**. It inhibits viral replication by delaying nuclear import of the viral ribonucleoprotein complex, effective against oseltamivir-resistant strains [4].

Key Findings and Significance

Hesperadin serves as a prime example of how phenotypic screening and chemical genomics can uncover versatile tool compounds and potential therapeutics. Its value extends beyond basic mitotic research to revealing novel parasite biology and offering strategies against viral resistance.

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To cite this document: Smolecule. [Compound Identification and Primary Mechanism of Action].

Smolecule, [2026]. [Online PDF]. Available at:

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